molecular formula C27H24N2O5S B12396484 iNOs-IN-3

iNOs-IN-3

Cat. No.: B12396484
M. Wt: 488.6 g/mol
InChI Key: PBGQMSTUSZWGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iNOs-IN-3 typically involves the use of specific organic reactions to create the desired molecular structure. One common method involves the reaction of a pyrimidine derivative with other organic compounds under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

iNOs-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions for these reactions can vary but often include specific temperatures, pressures, and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of a nitro derivative, while reduction may yield an amine derivative .

Scientific Research Applications

iNOs-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

iNOs-IN-3 exerts its effects by inhibiting the activity of inducible nitric oxide synthase. This enzyme catalyzes the conversion of L-arginine to nitric oxide and L-citrulline. By inhibiting this enzyme, this compound reduces the production of nitric oxide, thereby modulating various physiological and pathological processes. The molecular targets of this compound include the active site of inducible nitric oxide synthase, where it binds and prevents the enzyme from catalyzing the reaction .

Comparison with Similar Compounds

iNOs-IN-3 is unique compared to other similar compounds due to its specific structure and high potency as an inducible nitric oxide synthase inhibitor. Similar compounds include:

The uniqueness of this compound lies in its selectivity and potency, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C27H24N2O5S

Molecular Weight

488.6 g/mol

IUPAC Name

[2-oxo-3-(2-phenylethyl)-1,3-benzoxazol-4-yl] 5-(dimethylamino)naphthalene-1-sulfonate

InChI

InChI=1S/C27H24N2O5S/c1-28(2)22-13-6-12-21-20(22)11-7-16-25(21)35(31,32)34-24-15-8-14-23-26(24)29(27(30)33-23)18-17-19-9-4-3-5-10-19/h3-16H,17-18H2,1-2H3

InChI Key

PBGQMSTUSZWGFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC3=CC=CC4=C3N(C(=O)O4)CCC5=CC=CC=C5

Origin of Product

United States

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